Low-Potency TC-PTP Inhibitor Control
3-(4-Bromophenoxy)propanoic acid inhibits T-cell protein tyrosine phosphatase (TC-PTP) with an IC₅₀ of 19,000 nM (19 μM), as measured by p-nitrophenol release from pNPP substrate after 10 min preincubation [1]. In contrast, the potent TC-PTP inhibitor TC-PTP-IN-1 (compound 8) exhibits an IC₅₀ of 9.2 nM under analogous enzyme inhibition assays [2]. This >2,000-fold difference in potency establishes 3-(4-Bromophenoxy)propanoic acid as a weakly active compound suitable for use as a negative control or for probing low-affinity interactions, whereas TC-PTP-IN-1 is a high-potency tool for target engagement studies.
| Evidence Dimension | Inhibition of TC-PTP enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM (19 μM) |
| Comparator Or Baseline | TC-PTP-IN-1 (compound 8): IC₅₀ = 9.2 nM |
| Quantified Difference | ~2,065-fold weaker inhibition |
| Conditions | Enzyme inhibition assay measuring p-nitrophenol release from pNPP substrate; 10 min preincubation (target compound) vs. similar phosphatase inhibition assay format (comparator) |
Why This Matters
This quantitative difference defines distinct experimental roles: the target compound is appropriate for negative controls or weak binding studies, while potent inhibitors are reserved for high-affinity target engagement experiments.
- [1] BindingDB. (n.d.). BDBM50348708 (CHEMBL1801440) – 3-(4-Bromophenoxy)propanoic acid. IC₅₀ data for TC-PTP. View Source
- [2] TargetMol. (n.d.). TC-PTP-IN-1 (compound 8). IC₅₀ = 9.2 nM for TC-PTP. View Source
